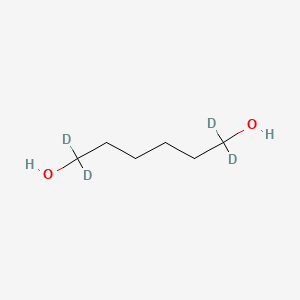

Hexane-1,6-diol-d4

Description

The exact mass of the compound 1,6-Hexane-1,1,6,6-d4-diol is 122.124486669 g/mol and the complexity rating of the compound is 31.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,6,6-tetradeuteriohexane-1,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2/i5D2,6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMIOPMDWAUFGU-NZLXMSDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311134 | |

| Record name | 1,6-Hexane-1,1,6,6-d4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-76-1 | |

| Record name | 1,6-Hexane-1,1,6,6-d4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexane-1,1,6,6-d4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexane-1,6-diol-d4: Properties and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of Hexane-1,6-diol-d4, a deuterated analog of Hexane-1,6-diol. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, primary applications, and representative experimental methodologies.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 1,1,6,6-tetradeuteriohexane-1,6-diol, is a stable, isotopically labeled version of the parent compound, Hexane-1,6-diol.[1][2][3] The incorporation of four deuterium atoms at the C1 and C6 positions results in a distinct mass, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[3] It is a colorless, water-soluble solid at room temperature.[3] While specific physical constants for the deuterated compound are not widely published, the properties of its unlabeled counterpart provide a close approximation.

Table 1: Chemical and Physical Data Summary

| Property | Value | Source(s) |

| Chemical Name | 1,1,6,6-tetradeuteriohexane-1,6-diol | [1][2][3] |

| Synonym(s) | 1,6-Hexane-1,1,6,6-d4-diol, Hexamethylene Glycol-d4 | [1] |

| Molecular Formula | C₆H₁₀D₄O₂ | [4] |

| Molecular Weight | 122.20 g/mol | [3][4] |

| CAS Number | 6843-76-1 | [3][4] |

| Isotopic Purity | ≥ 98 atom % D | [1] |

| Appearance | White to off-white solid | [5] |

| Melting Point (unlabeled) | 42 to 45 °C | [5] |

| Boiling Point (unlabeled) | 250 °C | [5] |

| Flash Point (unlabeled) | 101.67 °C | [5] |

| Solubility | Soluble in water and alcohol | [5] |

| Stability | Stable under recommended storage conditions (room temperature). Should be re-analyzed for chemical purity after three years. | [1] |

Key Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling. This feature allows it to be distinguished from its endogenous or unlabeled counterpart by mass spectrometry, making it ideal for two main applications in scientific research.[3]

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (e.g., LC-MS, GC-MS), precise and accurate measurement of an analyte's concentration is often hindered by variations in sample preparation, injection volume, and instrument response.[6][7] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting these variations.[8] Because it is chemically identical to the analyte of interest (Hexane-1,6-diol), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[6][8] However, due to its higher mass, it produces a distinct signal.[3] By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration with high precision and accuracy.[3]

Caption: Logic of using a deuterated internal standard for quantification.

Tracer for Metabolic Studies

Deuterium labeling allows researchers to use this compound as a tracer to study metabolic pathways.[3] When introduced into a biological system, such as a cell culture or an organism, the deuterated compound can be tracked as it is processed by enzymes.[9] Subsequent analysis of metabolites by mass spectrometry can easily distinguish those derived from the labeled precursor due to the presence of the deuterium atoms. This enables the elucidation of metabolic routes, the identification of novel metabolites, and the quantification of metabolic flux.

Experimental Protocols

While specific, published protocols for this compound are scarce, this section provides a detailed, representative methodology for its most common application: use as an internal standard for the quantification of unlabeled Hexane-1,6-diol in a biological matrix by LC-MS/MS.

Representative Protocol: Quantification of Hexane-1,6-diol in Plasma using this compound

1. Preparation of Stock Solutions and Standards:

-

Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Analyte Stock: Prepare a 1 mg/mL stock solution of unlabeled Hexane-1,6-diol in methanol.

-

Working Solutions: Create a series of calibration standards by serially diluting the analyte stock solution. Prepare a working IS solution by diluting the IS stock to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of each calibration standard, quality control sample, and unknown biological sample (e.g., plasma) into separate 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the IS working solution to every tube except for blank matrix samples.

-

To precipitate proteins, add 200 µL of ice-cold acetonitrile containing 1% formic acid to each tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

-

Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

-

Hexane-1,6-diol (Analyte): Determine precursor and product ions (e.g., [M+Na]⁺ → fragment).

-

This compound (IS): Determine corresponding precursor and product ions (e.g., [M+4+Na]⁺ → fragment).

- Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for LC-MS/MS quantification.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 1,6-Hexane-1,1,6,6-d4-diol | LGC Standards [lgcstandards.com]

- 3. Buy 1,6-Hexane-1,1,6,6-d4-diol | 6843-76-1 [smolecule.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 1,6-hexane diol, 629-11-8 [thegoodscentscompany.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Isotopic Labeling with Hexane-1,6-diol-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications and methodologies surrounding the use of Hexane-1,6-diol-d4, a deuterated form of Hexane-1,6-diol. This stable isotope-labeled compound serves as a valuable tool in quantitative analytical studies and research investigating cellular processes. This document outlines its primary applications, provides detailed experimental protocols, and presents relevant data in a structured format.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms with their isotopes, researchers can trace the fate of molecules and quantify them with high precision. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. Its increased mass allows for differentiation from its non-labeled counterpart by mass spectrometry without imparting radioactivity.

This compound is the deuterium-labeled version of Hexane-1,6-diol.[1] It is a six-carbon straight-chain diol with hydroxyl groups at both ends, where four hydrogen atoms have been replaced by deuterium atoms.[2][3][4][5][6] This isotopic labeling makes it an ideal internal standard for quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] It is also utilized as a tracer in metabolic studies.[1][6]

Data Presentation

Properties of this compound

Quantitative data for commercially available this compound is summarized in the table below. This information is crucial for accurate experimental planning and data interpretation.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀D₄O₂ | [3] |

| Molecular Weight | 122.20 g/mol | [3][4][6] |

| Exact Mass | 122.1245 u | [2][5] |

| Isotopic Enrichment (Atom % D) | ≥98% | [4] |

| CAS Number | 6843-76-1 | [3][4][6] |

| Unlabeled CAS Number | 629-11-8 | [2][4][5] |

Typical Concentration Ranges for Internal Standards

The concentration of the internal standard should be consistent across all samples and calibration standards and ideally be within the linear range of the instrument's response.

| Analytical Technique | Typical Internal Standard Concentration |

| GC-MS | 1 - 50 µg/mL |

| LC-MS | 10 - 100 ng/mL |

Note: These are general ranges and the optimal concentration should be determined empirically for each specific assay.

Experimental Protocols

General Protocol for Quantitative Analysis using this compound as an Internal Standard in GC-MS

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of unlabeled Hexane-1,6-diol or related analytes.

Materials:

-

This compound (≥98% isotopic purity)[4]

-

Unlabeled Hexane-1,6-diol (for calibration curve)

-

Methanol or other suitable solvent (HPLC grade or higher)

-

Sample matrix (e.g., plasma, tissue homogenate, reaction mixture)

-

GC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of unlabeled Hexane-1,6-diol in methanol at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a constant amount of the this compound stock solution into varying known concentrations of the unlabeled Hexane-1,6-diol stock solution.

-

The final concentration of this compound should be the same in all calibration standards (e.g., 10 µg/mL).

-

The concentration range for the unlabeled Hexane-1,6-diol should bracket the expected concentration in the unknown samples.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same constant amount of this compound internal standard as used in the calibration standards.

-

Perform any necessary extraction or derivatization steps.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Develop a suitable GC method to separate the analyte from other matrix components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect the characteristic ions of both the unlabeled Hexane-1,6-diol and this compound.

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled Hexane-1,6-diol standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratio from the calibration curve.[7][8]

-

Protocol for Investigating Biomolecular Condensates using Hexane-1,6-diol

While this protocol uses unlabeled Hexane-1,6-diol, it provides a framework for studies where the deuterated form could be used as a tracer to follow its partitioning into or effects on these cellular compartments.

Materials:

-

Hexane-1,6-diol

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microscopy imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Prepare a stock solution of Hexane-1,6-diol in water or cell culture medium. A 10% (w/v) stock solution is common.

-

Treat the cells with a final concentration of 1-10% Hexane-1,6-diol for a duration of 1-30 minutes. The optimal concentration and time should be determined experimentally.

-

-

Live-Cell Imaging:

-

Image the cells using a suitable microscopy technique (e.g., fluorescence microscopy if studying fluorescently-tagged proteins) before and after the addition of Hexane-1,6-diol.

-

Observe the dissolution or alteration of biomolecular condensates (e.g., stress granules, P-bodies).

-

-

Fixed-Cell Analysis:

-

After treatment, cells can be fixed, permeabilized, and stained for specific markers of biomolecular condensates to analyze changes in their morphology or composition.

-

-

Biochemical Assays:

-

Cell lysates can be prepared from treated and untreated cells to analyze the effect of Hexane-1,6-diol on protein-protein or protein-RNA interactions using techniques like co-immunoprecipitation or pull-down assays.

-

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship in Biomolecular Condensate Disruption

Caption: Mechanism of biomolecular condensate disruption by Hexane-1,6-diol.

Signaling Pathway Inhibition by Hexane-1,6-diol

Caption: Inhibition of kinase and phosphatase activity by Hexane-1,6-diol.

Conclusion

This compound is a powerful tool for researchers in drug development and life sciences. Its primary application as an internal standard in mass spectrometry-based quantitative assays provides high accuracy and precision. While specific, detailed experimental protocols for this compound are not widely published, the general principles of using deuterated internal standards are well-established and can be readily applied. Furthermore, research on its non-labeled counterpart, Hexane-1,6-diol, has revealed its utility in studying the dynamic nature of biomolecular condensates and its inhibitory effects on key signaling enzymes like kinases and phosphatases. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the laboratory. Further research is warranted to explore the full potential of this isotopically labeled compound in metabolic flux analysis and as a tracer in complex biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,6-Hexane-1,1,6,6-d4-diol | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 1,6-Hexane-1,1,6,6-d4-diol | LGC Standards [lgcstandards.com]

- 6. Buy 1,6-Hexane-1,1,6,6-d4-diol | 6843-76-1 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. chromforum.org [chromforum.org]

An In-depth Technical Guide to the Physical and Chemical Stability of Hexane-1,6-diol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of Hexane-1,6-diol-d4, a deuterated form of Hexane-1,6-diol. Understanding the stability of this isotopically labeled compound is crucial for its proper handling, storage, and application in research and development, particularly in tracer studies and as an internal standard for quantitative analysis.

Physical and Chemical Properties

This compound is a linear diol with deuterium atoms labeling the 1 and 6 positions. Its physical and chemical properties are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of deuterium.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, storage conditions, and handling procedures.

| Property | Value |

| Molecular Formula | C₆H₁₀D₄O₂ |

| Molecular Weight | Approximately 122.20 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 42-45 °C |

| Boiling Point | 250 °C at 760 mmHg |

| Solubility | Soluble in water, alcohol, and many organic solvents |

Chemical Properties

This compound undergoes typical reactions of primary alcohols, including oxidation, dehydration, and esterification. The carbon-deuterium (C-D) bonds at the hydroxyl-bearing carbons are stronger than the corresponding carbon-hydrogen (C-H) bonds, which can lead to a kinetic isotope effect in reactions involving the cleavage of these bonds. This can potentially result in a slower rate of metabolism or degradation compared to the non-deuterated form.

Chemical Stability and Degradation

This compound is a stable compound under normal storage conditions. However, it can be susceptible to degradation under stress conditions such as high temperature, extreme pH, and in the presence of oxidizing agents.

General Stability

Under recommended storage conditions (room temperature, protected from light and moisture), this compound is stable for at least three years. It is advisable to re-analyze the purity of the compound after this period. Exposure to temperatures above 70°C may cause the compound to turn yellow.

Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be similar to those of other linear alcohols:

-

Oxidation: The primary alcohol groups can be oxidized to form aldehydes and subsequently carboxylic acids. Potential degradation products include 6-hydroxy-1-hexanal-d4 and adipic acid-d4.

-

Dehydration: Intramolecular or intermolecular dehydration can occur at elevated temperatures, potentially leading to the formation of cyclic ethers or polyethers.

The following diagram illustrates the potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Experimental Workflow

The following diagram outlines a general workflow for conducting a forced degradation study.

Detailed Methodologies

3.2.1 Forced Degradation Studies

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase or an appropriate solvent to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M hydrochloric acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in 3% hydrogen peroxide at a concentration of approximately 1 mg/mL.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a sealed vial.

-

Expose the vial to a temperature of 80°C in a calibrated oven for 7 days.

-

At specified time points, remove a sample, dissolve it in an appropriate solvent, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., in water or methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light with aluminum foil.

-

At the end of the exposure period, prepare the samples for analysis.

-

3.2.2 Stability-Indicating Analytical Method

A gas chromatography (GC) method with a flame ionization detector (FID) is a suitable technique for the quantitative analysis of this compound and its potential degradation products.

-

Instrumentation: Gas chromatograph equipped with an FID.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The separation of the parent compound from any degradation products is critical.

Data Presentation of Hypothetical Forced Degradation Study

The following table summarizes the expected outcomes of a forced degradation study on this compound. The percentage of degradation is hypothetical and serves as an example of how to present the data.

| Stress Condition | Duration | Assay of this compound (%) | % Degradation | Major Degradation Products |

| 0.1 M HCl | 24 hours | 98.5 | 1.5 | Minor, unidentified peaks |

| 0.1 M NaOH | 24 hours | 99.2 | 0.8 | Minor, unidentified peaks |

| 3% H₂O₂ | 24 hours | 85.3 | 14.7 | 6-Hydroxy-1-hexanal-d4, Adipic acid-d4 |

| Thermal (80°C) | 7 days | 97.1 | 2.9 | Minor, unidentified peaks |

| Photolytic | ICH Q1B | 99.5 | 0.5 | No significant degradation |

Conclusion

This compound is a physically and chemically stable molecule under recommended handling and storage conditions. Its primary routes of degradation are likely through oxidation. The provided experimental protocols offer a robust framework for researchers to conduct comprehensive stability studies, ensuring the quality and reliability of this important deuterated compound in their scientific investigations. The use of a validated stability-indicating analytical method is paramount for accurately assessing the stability of this compound.

Technical Guide: Hexane-1,6-diol-d4 in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexane-1,6-diol-d4, a deuterated form of Hexane-1,6-diol. This isotopically labeled compound is a valuable tool in various research applications, particularly in quantitative analysis and metabolic studies.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key properties.

| Property | Value | Reference |

| CAS Number | 6843-76-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀D₄O₂ | [4] |

| Molecular Weight | 122.20 g/mol | [1][4][5] |

| IUPAC Name | 1,1,6,6-tetradeuteriohexane-1,6-diol | [1][2] |

| Unlabeled CAS Number | 629-11-8 | [2][6] |

Applications in Research

This compound serves as a crucial tool in modern analytical and metabolic research. Its primary applications stem from the presence of deuterium atoms, which are stable, non-radioactive isotopes of hydrogen.[1] This isotopic labeling allows the molecule to be distinguished from its unlabeled counterpart by mass spectrometry.[1]

The main research applications include:

-

Internal Standard in Quantitative Analysis: In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound can be used as an internal standard.[4] Because it is chemically almost identical to the unlabeled Hexane-1,6-diol, it behaves similarly during sample preparation, chromatography, and ionization.[1] However, its higher mass allows it to be differentiated by the mass spectrometer. This enables accurate quantification of the unlabeled analyte by correcting for variations in sample extraction, matrix effects, and instrument response.[1]

-

Metabolic Studies: Deuterium-labeled compounds are instrumental as tracers in metabolic research.[1] By introducing this compound into a biological system, such as cell cultures or animal models, researchers can track its metabolic fate. The deuterium label acts as a flag, allowing for the identification and quantification of its metabolites using mass spectrometry.[1] This provides valuable insights into metabolic pathways.

Experimental Protocol: Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Hexane-1,6-diol in a biological matrix (e.g., plasma) by LC-MS.

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Prepare a stock solution of unlabeled Hexane-1,6-diol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

- Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Controls:

- Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at different concentrations.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

- Spike a known volume of each calibration standard and QC sample with a fixed amount of the this compound internal standard solution.

3. Sample Preparation:

- Thaw the biological matrix samples (e.g., plasma).

- To a fixed volume of each plasma sample, add the same fixed amount of the this compound internal standard solution as used for the calibration standards.

- Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile) to each sample.

- Vortex the samples and then centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in the mobile phase for LC-MS analysis.

4. LC-MS Analysis:

- Set up the liquid chromatography system with an appropriate column and mobile phase to achieve good separation of Hexane-1,6-diol.

- Optimize the mass spectrometer parameters for the detection of both unlabeled Hexane-1,6-diol and the deuterated internal standard, this compound. This will involve selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

- Inject the prepared calibration standards, QC samples, and biological samples into the LC-MS system.

5. Data Analysis:

- Integrate the peak areas for both the analyte (Hexane-1,6-diol) and the internal standard (this compound) in each chromatogram.

- Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of Hexane-1,6-diol in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

References

Commercial Availability of Hexane-1,6-diol-d4: A Technical Overview for Researchers

Hexane-1,6-diol-d4, a deuterated form of Hexane-1,6-diol, serves as a valuable tool for researchers, particularly in mass spectrometry and nuclear magnetic resonance (NMR) based studies. Its primary application lies in its use as an internal standard for quantitative analysis, where its similar chemical properties to the non-labeled compound and distinct mass allow for precise measurements.[1][2] This technical guide outlines the commercial availability, properties, and procurement workflows for this stable isotope-labeled compound.

Compound Specifications

This compound is the deuterium-labeled version of Hexane-1,6-diol.[1] It is a six-carbon straight-chain diol with hydroxyl groups at both ends.[1] The deuterium atoms are typically located at the 1 and 6 positions. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1,1,6,6-tetradeuteriohexane-1,6-diol | [2][3] |

| Synonyms | Hexamethylene Glycol-d4, 1,6-Dihydroxyhexane-d4 | [4] |

| CAS Number | 6843-76-1 | [4][5] |

| Unlabeled CAS | 629-11-8 | [3][4] |

| Molecular Formula | C₆H₁₀D₄O₂ | [5] |

| Molecular Weight | ~122.20 g/mol | [2][4][5][6] |

| Isotopic Enrichment | Typically ≥98 atom % D | [4] |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [5][6] |

Commercial Suppliers and Product Offerings

This compound is available from several specialized chemical suppliers that focus on stable isotopes and research chemicals. The product is intended for research use only (RUO) and not for human or therapeutic use.[1][7] Pricing and availability can vary significantly between suppliers and are dependent on the required quantity and purity.

| Supplier | Product Number | Available Quantities | Purity / Enrichment | Notes |

| C/D/N Isotopes | D-6321 | 0.05 g, 0.1 g | 98 atom % D | Pricing is listed on their website.[4] |

| MedChemExpress | HY-W010505S | 1 mg (and others) | Not specified | Distributed through various channels like Lucerna-Chem.[5] |

| LGC Standards | TRC-H290099 | 1 mg, 2 mg, 10 mg | Not specified | Pricing available upon inquiry.[3] |

| Clearsynth | - | - | Not specified | Pricing available upon request via email.[7] |

| Gentaur | 804-HY-W010505S-01 | 1 mg | Not specified | - |

| Smolecule | S3716367 | In Stock | Not specified | - |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should contact suppliers directly for the most current pricing, availability, and detailed specifications.

Experimental Protocols and Applications

While specific experimental protocols are highly dependent on the research application, the primary use of this compound is as an internal standard.

General Protocol for Use as an Internal Standard in LC-MS/GC-MS:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO, Methanol).

-

Working Standard Preparation: Create a series of calibration standards by spiking known amounts of the unlabeled Hexane-1,6-diol into the matrix of interest (e.g., plasma, tissue homogenate).

-

Sample Preparation: To each calibration standard and unknown sample, add a fixed amount of the this compound internal standard stock solution.

-

Extraction: Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Analysis: Analyze the prepared samples by LC-MS or GC-MS.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in unknown samples using this curve.

Visualized Workflows

Procurement and Quality Control Workflow for Deuterated Standards:

The following diagram illustrates a typical workflow for sourcing and validating a deuterated standard like this compound for research applications.

Caption: Procurement and QC workflow for deuterated standards.

Logical Relationship of Compound Usage:

This diagram shows the logical role of this compound as an internal standard in a typical quantitative analysis experiment.

Caption: Role of an internal standard in quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy 1,6-Hexane-1,1,6,6-d4-diol | 6843-76-1 [smolecule.com]

- 3. 1,6-Hexane-1,1,6,6-d4-diol | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. This compound by MedChem Express, Cat. No. HY-W010505S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 6. gentaur.com [gentaur.com]

- 7. clearsynth.com [clearsynth.com]

Technical Guide: Solubility Profile of Hexane-1,6-diol-d4

Introduction

Hexane-1,6-diol-d4 is the deuterated form of Hexane-1,6-diol, a versatile linear diol. In drug development and advanced chemical research, deuterated molecules are indispensable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2][3] Their near-identical physicochemical properties to the non-labeled analyte ensure they accurately reflect the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.[1][4]

An accurate understanding of the solubility of this compound in various solvents is critical for its effective use. Solubility dictates the preparation of stock solutions, formulation for in vitro and in vivo studies, and the overall reliability of experimental outcomes. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and logical workflows relevant to its application.

Note on Deuteration: The substitution of four hydrogen atoms with deuterium is not expected to significantly alter the fundamental solubility of the molecule compared to its non-deuterated counterpart, Hexane-1,6-diol. Therefore, the data presented herein is based on the well-characterized properties of Hexane-1,6-diol, which serves as a reliable proxy.[4]

Physicochemical Properties and Solubility Profile

Hexane-1,6-diol is a polar molecule due to the presence of two terminal hydroxyl (-OH) groups, which are capable of forming hydrogen bonds.[5] This structure governs its solubility, making it highly soluble in polar solvents and less soluble in nonpolar solvents.[5]

Quantitative Solubility Data

The following table summarizes the solubility of Hexane-1,6-diol in a range of common laboratory solvents. This data is essential for preparing stock solutions and experimental media.

| Solvent | Chemical Formula | Type | Solubility Profile | Quantitative Value (at 25°C) |

| Water | H₂O | Polar Protic | Highly Soluble / Miscible | 500 g/L[6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Soluble to 100 mM (~11.82 mg/mL) |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Soluble[6][7] |

| Methanol | CH₃OH | Polar Protic | Soluble | Soluble[7][8] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Soluble[5][6] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Slightly Soluble | Sparingly soluble in hot ether[6][7] |

| Benzene | C₆H₆ | Nonpolar | Insoluble | Insoluble[6] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials and Equipment

-

This compound (solid form)

-

Class A volumetric flasks and pipettes

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or LC-MS system

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4)

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure equilibrium is reached with the solid phase.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL of pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25°C). Shake the mixture for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10][11] The system should appear as a slurry or suspension.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To clarify the supernatant, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully collect an aliquot of the clear supernatant. For accuracy, immediately filter the collected sample using a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered supernatant with the appropriate solvent to bring the concentration within the quantifiable range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method. Determine the concentration by comparing the instrument response against a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically reported in mg/mL or µg/mL.

Visualization of Key Workflows

Diagrams created with Graphviz provide a clear visual representation of experimental and logical processes.

Workflow for Solubility Assessment

The following diagram illustrates the logical steps of the shake-flask method for determining thermodynamic solubility.

Application in Bioanalytical Methods

This compound is an ideal internal standard (IS) for quantifying an analyte (e.g., a related drug molecule) in a biological matrix like plasma. The diagram below shows its integration into a typical LC-MS bioanalytical workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 7. 1,6-Hexanediol | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

The Unseen Workhorse: A Technical Guide to the Research Applications of Hexane-1,6-diol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-1,6-diol-d4 is the deuterated form of Hexane-1,6-diol, a six-carbon linear diol. The substitution of four hydrogen atoms with deuterium at the C1 and C6 positions provides a stable isotopic label, rendering it an invaluable tool in various scientific research domains. While chemically similar to its unlabeled counterpart, the increased mass of this compound allows for its differentiation and quantification in mass spectrometry-based analyses. This technical guide explores the core applications of this compound, focusing on its utility as an internal standard for quantitative analysis and as a tracer for metabolic pathway studies. We provide detailed experimental methodologies and data presentation formats to facilitate its integration into research workflows.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀D₄O₂ |

| Molecular Weight | 122.20 g/mol |

| CAS Number | 6843-76-1 |

| Appearance | White to off-white solid |

| Isotopic Enrichment | Typically ≥98 atom % D |

Data sourced from commercially available product specifications.

Application 1: Internal Standard for Quantitative Analysis

One of the primary applications of this compound is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization and matrix effects, thus correcting for variations in sample preparation and instrument response.

General Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Representative Experimental Protocol: Quantification of Adipic Acid in Urine

This protocol is a representative example of how this compound could be used as an internal standard for the quantification of a related dicarboxylic acid, adipic acid, in a biological matrix.

1. Preparation of Standards and Reagents:

-

Prepare a stock solution of adipic acid (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Create a series of calibration standards by spiking blank urine with varying concentrations of adipic acid and a fixed concentration of this compound.

2. Sample Preparation:

-

To 100 µL of urine sample, add 10 µL of the this compound internal standard solution.

-

Acidify the sample with 10 µL of 1 M HCl.

-

Extract the analytes with 500 µL of ethyl acetate by vortexing for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Heat at 70°C for 30 minutes to facilitate derivatization.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the derivatized adipic acid and this compound.

-

4. Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the peak area ratio of adipic acid to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

-

Determine the concentration of adipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Representative Quantitative Data

| Analyte Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,170 | 151,567 | 0.503 |

| 10 | 153,890 | 152,345 | 1.010 |

| 25 | 380,225 | 151,987 | 2.502 |

| 50 | 755,678 | 150,876 | 5.009 |

| 100 | 1,510,456 | 151,234 | 9.988 |

This table presents hypothetical data to illustrate the expected linear relationship in a calibration curve.

Application 2: Metabolic Tracer Studies

This compound can be employed as a tracer to investigate metabolic pathways. By introducing the labeled compound into a biological system (e.g., cell culture, animal model), researchers can track its conversion into various metabolites using mass spectrometry. This approach provides valuable insights into biochemical transformations and the flux through metabolic pathways.

General Workflow for a Metabolic Tracing Study

Caption: General workflow for a metabolic tracing study.

Representative Experimental Protocol: Tracing the Metabolism of 1,6-Hexanediol in a Liver Cell Line

This protocol provides a framework for investigating the metabolic fate of Hexane-1,6-diol in vitro.

1. Cell Culture and Treatment:

-

Culture a human liver cell line (e.g., HepG2) in appropriate media until confluent.

-

Replace the standard media with media supplemented with a known concentration of this compound (e.g., 100 µM).

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

2. Sample Collection and Metabolite Extraction:

-

At each time point, collect both the cell culture media and the cells.

-

For the media, precipitate proteins with cold methanol, centrifuge, and collect the supernatant.

-

For the cells, wash with ice-cold PBS, and then lyse and extract metabolites using a cold 80:20 methanol:water solution.

-

Pool the media supernatant and the cell extract, then evaporate to dryness.

-

Reconstitute in a suitable solvent for LC-MS analysis.

3. LC-MS Analysis:

-

Liquid Chromatograph: Waters Acquity UPLC or equivalent.

-

Column: C18 reverse-phase column suitable for polar metabolites.

-

Mobile Phases: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate polar metabolites.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Acquisition Mode: Full scan MS and data-dependent MS/MS to identify potential metabolites.

4. Data Analysis:

-

Process the raw data using metabolomics software.

-

Search for molecular ions corresponding to the expected masses of potential deuterated metabolites (e.g., hydroxylated, oxidized, or conjugated forms of this compound).

-

Confirm the identity of metabolites by comparing their fragmentation patterns (MS/MS spectra) with standards or through database searches.

-

Quantify the relative abundance of the labeled metabolites at each time point to understand the kinetics of the metabolic conversions.

Representative Data Presentation

| Time (hours) | Relative Abundance of this compound | Relative Abundance of Metabolite A-d4 | Relative Abundance of Metabolite B-d4 |

| 0 | 1.00 | 0.00 | 0.00 |

| 2 | 0.85 | 0.12 | 0.03 |

| 6 | 0.62 | 0.28 | 0.10 |

| 12 | 0.35 | 0.45 | 0.20 |

| 24 | 0.10 | 0.55 | 0.35 |

This table illustrates how the relative abundance of the parent compound and its metabolites might change over time.

Conclusion

This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its primary applications as an internal standard for robust quantitative analysis and as a tracer for elucidating metabolic pathways are critical for generating high-quality, reliable data. The detailed protocols and workflows presented in this guide provide a framework for the successful implementation of this compound in the laboratory. As analytical instrumentation continues to advance in sensitivity and resolution, the utility of stable isotope-labeled compounds like this compound in research and development is expected to expand further.

Methodological & Application

Application Notes: Hexane-1,6-diol-d4 as an Internal Standard

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is crucial for achieving accurate and precise results. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation, injection, and ionization, thereby correcting for variations in these steps. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based assays due to their chemical and physical similarities to the analyte.

Hexane-1,6-diol-d4 is the deuterium-labeled form of Hexane-1,6-diol, a six-carbon straight-chain diol.[1] Its structural similarity to various analytes, particularly dicarboxylic acids and other diols, makes it an excellent internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in the mass spectrometer while maintaining nearly identical chromatographic behavior.

This document provides detailed application notes and protocols for the use of this compound as an internal standard, with a focus on the quantification of adipic acid, a structurally related and industrially significant dicarboxylic acid.

Key Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of:

-

Dicarboxylic Acids: Such as adipic acid, suberic acid, and sebacic acid, in various matrices including biological fluids and environmental samples.

-

Diols and Related Compounds: For monitoring levels of other diols in industrial or biological processes.

-

Plasticizers and Polymer Precursors: In quality control and safety testing of materials.[3]

Advantages of Using this compound

-

High Accuracy and Precision: As a stable isotope-labeled internal standard, it closely mimics the analyte during extraction, derivatization, and analysis, effectively correcting for matrix effects and procedural losses.

-

Minimal Chromatographic Shift: The deuterium labeling results in a negligible difference in retention time compared to the unlabeled analyte, ensuring accurate peak integration.

-

Clear Mass Spectrometric Distinction: The mass difference allows for unambiguous detection and quantification without cross-talk between the analyte and internal standard signals.

Experimental Protocols

Application: Quantification of Adipic Acid in Aqueous Samples by GC-MS

This protocol outlines a method for the quantitative analysis of adipic acid in aqueous samples using this compound as an internal standard, followed by derivatization and GC-MS analysis.

1. Materials and Reagents

-

Adipic acid standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ultrapure water

2. Preparation of Standard Solutions

-

Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the adipic acid stock solution into a constant volume of the working internal standard solution. The concentration of adipic acid can range from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation and Derivatization

-

Sample Collection: Collect 1 mL of the aqueous sample.

-

Internal Standard Spiking: Add 100 µL of the 10 µg/mL working internal standard solution to the sample.

-

Acidification: Acidify the sample to pH 1-2 with HCl.

-

Extraction: Add 2 g of NaCl and extract twice with 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge to separate the layers.

-

Drying: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.

-

Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

4. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Adipic acid-2TMS: m/z 275, 147; this compound-2TMS: m/z specific to the labeled standard (e.g., m/z 266, 151 - theoretical, to be confirmed empirically) |

Data Presentation

Table 1: Calibration Curve for Adipic Acid Quantification

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 78,987 | 1,523,456 | 0.052 |

| 1.0 | 155,432 | 1,509,876 | 0.103 |

| 5.0 | 798,765 | 1,532,109 | 0.521 |

| 10.0 | 1,602,345 | 1,515,678 | 1.057 |

| 25.0 | 4,012,345 | 1,525,432 | 2.630 |

| 50.0 | 8,056,789 | 1,519,876 | 5.301 |

| Linearity (R²) | - | - | 0.9995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (Recovery %) | 95.8% - 103.2% |

| Precision (RSD %) | < 5% |

Visualizations

Caption: GC-MS Sample Preparation Workflow.

Caption: Principle of Internal Standard Correction.

References

Application Notes and Protocols for Hexane-1,6-diol-d4 in Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-1,6-diol, a six-carbon straight-chain diol, and its deuterated analogue, Hexane-1,6-diol-d4, are valuable tools in analytical chemistry, particularly in quantitative mass spectrometry. The incorporation of deuterium atoms in this compound creates a stable, isotopically labeled internal standard that is ideal for use in isotope dilution mass spectrometry (IDMS). This technique is renowned for its high accuracy and precision, as the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis.

These application notes provide detailed protocols for the quantitative analysis of Hexane-1,6-diol in biological matrices using this compound as an internal standard by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The ratio of the unlabeled analyte to the labeled internal standard is measured by a mass spectrometer. Since the analyte and the internal standard are chemically identical, they behave similarly during sample extraction, derivatization (if necessary), and chromatographic separation. This co-behavior allows for accurate quantification even if there is loss of the analyte during sample processing.

Application Note 1: Quantitative Analysis of Hexane-1,6-diol in Human Plasma by LC-MS/MS

This protocol outlines a method for the determination of Hexane-1,6-diol in human plasma using this compound as an internal standard. The method involves a simple protein precipitation step followed by analysis using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Experimental Protocol

1. Materials and Reagents

-

Hexane-1,6-diol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hexane-1,6-diol and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Hexane-1,6-diol by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

3. Sample Preparation

-

Thaw human plasma samples and standards on ice.

-

To 100 µL of plasma, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| MRM Transitions | Hexane-1,6-diol: Precursor > Product (e.g., [M+H]+ > fragment) This compound: Precursor > Product (e.g., [M+H]+ > fragment) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: Specific MRM transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.

5. Data Analysis

-

Integrate the peak areas for the analyte and internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Hexane-1,6-diol in the unknown samples from the calibration curve using a weighted linear regression model.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the method.

| Parameter | Expected Value |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow

Caption: Workflow for the quantitative analysis of Hexane-1,6-diol in plasma by LC-MS/MS.

Application Note 2: Quantitative Analysis of Hexane-1,6-diol in Environmental Water Samples by GC-MS

This protocol describes a method for the quantification of Hexane-1,6-diol in water samples using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A derivatization step is included to improve the volatility and chromatographic properties of the diol.

Experimental Protocol

1. Materials and Reagents

-

Hexane-1,6-diol (analytical standard)

-

This compound (internal standard)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Sodium chloride

-

Ultrapure water

2. Standard Solutions Preparation

-

Prepare primary stock and working standard solutions of Hexane-1,6-diol and this compound in ethyl acetate as described in the LC-MS/MS protocol.

3. Sample Preparation

-

To 1 mL of the water sample, calibration standard, or QC sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 0.5 g of sodium chloride and vortex to dissolve.

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing vigorously for 2 minutes.

-

Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a clean vial.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of pyridine.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes for derivatization.

-

Cool to room temperature before GC-MS analysis.

4. GC-MS Parameters

| Parameter | Condition |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Splitless, 250°C |

| Oven Program | Initial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Volume | 1 µL |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Hexane-1,6-diol (as 2TMS derivative): e.g., quantifier and qualifier ions This compound (as 2TMS derivative): e.g., quantifier and qualifier ions |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

Note: The specific ions to be monitored in SIM mode should be determined from the mass spectra of the derivatized standards.

5. Data Analysis

-

Follow the same data analysis procedure as outlined in the LC-MS/MS protocol, using the peak areas of the selected ions for the analyte and internal standard.

Quantitative Data Summary (Hypothetical)

| Parameter | Expected Value |

| Calibration Curve Range | 10 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±20% |

| Recovery | > 80% |

Logical Relationship Diagram

Application Note: Quantification of 1,6-Hexanediol in Human Plasma using 1,6-Hexanediol-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,6-Hexanediol is a versatile chemical intermediate used in the synthesis of various polymers, including polyesters and polyurethanes.[1] Its potential for human exposure through various industrial and consumer products necessitates sensitive and specific analytical methods for its quantification in biological matrices. This application note describes a robust and reliable method for the determination of 1,6-Hexanediol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 1,6-Hexanediol-d4, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[2]

The use of a deuterated internal standard is critical in bioanalysis as it is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, which is essential for correcting analytical variability.[3][4] This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of 1,6-Hexanediol.

Experimental

Materials and Reagents

-

1,6-Hexanediol (≥98% purity)

-

1,6-Hexanediol-d4 (1,6-Hexane-1,1,6,6-d4-diol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Supported Liquid Extraction (SLE) cartridges

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

-

HPLC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: Sciex QTrap 6500+ or equivalent

-

Analytical Column: Kinetex C18 (150 x 3 mm, 2.6 µm) or equivalent

Standard and Sample Preparation

Stock Solutions:

-

Prepare 1 mg/mL stock solutions of 1,6-Hexanediol and 1,6-Hexanediol-d4 in methanol.

Working Standard Solutions:

-

Serially dilute the 1,6-Hexanediol stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard (IS) solution of 1,6-Hexanediol-d4 at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation Protocol:

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the 100 ng/mL 1,6-Hexanediol-d4 internal standard solution and vortex briefly.

-

Add 200 µL of water containing 0.1% formic acid and vortex.

-

Load the entire sample onto a supported liquid extraction (SLE) cartridge.

-

Wait for 5 minutes for the sample to adsorb onto the sorbent.

-

Elute the analyte and internal standard with 1 mL of a dichloromethane and isopropanol mixture (98:2 v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Gradient:

-

0.0 min: 5% B

-

9.0 min: 35% B

-

9.1 min: 100% B

-

11.0 min: 100% B

-

11.1 min: 5% B

-

13.0 min: 5% B

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Spray Voltage: 3.0 kV

-

Ion Source Temperature: 350°C

-

Collision Gas: Nitrogen

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,6-Hexanediol | 119.1 | 83.1 | 15 |

| 1,6-Hexanediol-d4 | 123.1 | 87.1 | 15 |

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve for 1,6-Hexanediol

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.061 | 98.8 |

| 10 | 0.123 | 101.2 |

| 50 | 0.615 | 99.5 |

| 100 | 1.230 | 100.3 |

| 500 | 6.145 | 99.1 |

| 1000 | 12.295 | 98.5 |

| Linearity (r²) | >0.998 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | <15 | <15 | 85-115 |

| Low | 3 | <10 | <10 | 90-110 |

| Medium | 80 | <10 | <10 | 90-110 |

| High | 800 | <10 | <10 | 90-110 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol.

Caption: Experimental workflow for the quantification of 1,6-Hexanediol in plasma.

Conclusion

This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of 1,6-Hexanediol in human plasma. The use of a deuterated internal standard, 1,6-Hexanediol-d4, ensures the reliability and accuracy of the results. The described sample preparation protocol using supported liquid extraction is straightforward and amenable to high-throughput analysis. This method is suitable for various research applications, including pharmacokinetic studies and toxicological assessments.

References

Application Note: Quantitative Analysis of Hexane-1,6-diol in Human Plasma using LC-MS/MS with Hexane-1,6-diol-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Hexane-1,6-diol in human plasma. The method utilizes Hexane-1,6-diol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol involves a straightforward protein precipitation extraction followed by derivatization to enhance chromatographic retention and mass spectrometric response. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of Hexane-1,6-diol in a biological matrix.

Introduction

Hexane-1,6-diol is a six-carbon linear diol with emerging significance in cell biology research. It is widely used as a tool to probe the properties of liquid-liquid phase-separated (LLPS) condensates, which are membrane-less organelles crucial for various cellular processes. Studies have shown that 1,6-hexanediol can disrupt these condensates by interfering with weak hydrophobic interactions. Furthermore, it has been demonstrated to directly impact cellular signaling by impairing the activity of kinases and phosphatases. Given its influence on fundamental cellular functions, a reliable method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. The near-identical physicochemical properties of the analyte and the SIL-IS ensure they co-elute and experience similar ionization effects, leading to highly reliable data. This application note provides a comprehensive protocol for the quantification of Hexane-1,6-diol in human plasma, adaptable for various research applications.

Experimental Protocols

Materials and Reagents

-

Hexane-1,6-diol (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (K2-EDTA)

-

Benzoyl Chloride (Derivatizing Agent)

-

Sodium Hydroxide

-

Pentane

Equipment

-

LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)

-

HPLC or UHPLC system

-

Analytical Balance

-

Microcentrifuge

-

Vortex Mixer

-

Pipettes and Tips

-

Autosampler Vials

Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Hexane-1,6-diol in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-